molecular formula C18H27N3O5S B3951016 (4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951016
M. Wt: 397.5 g/mol
InChI Key: CDABZQBUHIFREC-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a methyl group, a piperidine ring attached to a thiophene moiety, and an oxalic acid component. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine, such as ethylenediamine, under controlled conditions.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Methanone Group: The methanone group is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Addition of Oxalic Acid: Finally, the oxalic acid component is added through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester or amide bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Flubendiamide: An insecticide with a similar piperidine structure but different functional groups.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Dichloroaniline: An aniline derivative with chlorine substitutions.

Uniqueness

(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone stands out due to its unique combination of piperazine, piperidine, and thiophene moieties, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS.C2H2O4/c1-17-8-10-19(11-9-17)16(20)14-4-6-18(7-5-14)13-15-3-2-12-21-15;3-1(4)2(5)6/h2-3,12,14H,4-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDABZQBUHIFREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
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(4-Methylpiperazin-1-yl)-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid

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